molecular formula C6H12ClNO2 B2659651 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride CAS No. 1803587-96-3

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B2659651
CAS No.: 1803587-96-3
M. Wt: 165.62
InChI Key: QMKGVKGYYPNDLO-UHFFFAOYSA-N
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Description

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound featuring a nitrogen atom at position 7 and oxygen atoms at positions 3 and 9 within its fused ring structure. It is synthesized as a high-purity reagent (95%) for research purposes, with applications in drug discovery and organic synthesis . Its molecular formula is C₇H₁₂ClNO₂, and it has a molecular weight of 177.63 g/mol .

Properties

IUPAC Name

3,9-dioxa-7-azabicyclo[3.3.1]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-5-3-8-4-6(9-5)2-7-1;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKGVKGYYPNDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC(O2)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-96-3
Record name 3,9-dioxa-7-azabicyclo[3.3.1]nonane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting bicyclic compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiprotozoal Activity

Research has indicated that derivatives of azabicyclo compounds, including those related to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, exhibit significant antiprotozoal activity. For instance, studies have demonstrated that certain derivatives possess antiplasmodial and antitrypanosomal effects, with IC₅₀ values in the low micromolar range against strains of Plasmodium falciparum and Trypanosoma brucei . This suggests that similar compounds could be explored for their therapeutic potential against protozoan infections.

2. Neuropharmacological Potential

The compound has been studied for its effects on orexin receptors, which are implicated in various neurological disorders such as sleep disorders, anxiety, and depression. Compounds similar to 3,9-Dioxa-7-azabicyclo[3.3.1]nonane have shown promise as orexin receptor antagonists, potentially aiding in the treatment of conditions like insomnia and mood disorders . This highlights the compound's relevance in developing new pharmacological agents targeting the central nervous system.

3. Synthetic Applications

In synthetic organic chemistry, 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride serves as a versatile building block for constructing more complex molecular architectures. Its unique structural features allow for modifications that can lead to novel compounds with enhanced biological activities . This application is particularly valuable in drug discovery and development.

Case Study 1: Antiparasitic Activity

A study evaluated various azabicyclo compounds for their antiparasitic properties, revealing that certain derivatives of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane exhibited significant activity against Plasmodium species . The findings underscore the importance of structural modifications in enhancing efficacy against parasitic infections.

Case Study 2: Orexin Receptor Antagonism

Another investigation focused on the neuropharmacological effects of related compounds on orexin receptors demonstrated their potential in treating sleep-related disorders . The results indicated that these compounds could modulate orexin signaling pathways effectively, providing a basis for further research into their therapeutic applications.

Mechanism of Action

The mechanism of action of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, depending on the nature of the target .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Heteroatom Positions Molecular Formula Key Properties/Applications References
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride Not explicitly provided 3,9-O; 7-N C₇H₁₂ClNO₂ Lab reagent; drug discovery
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride 1127237-89-1 3,7-O; 9-N C₆H₁₀ClNO₂ Discontinued; research use
3-Oxa-7-azabicyclo[3.3.1]nonane Not provided 3-O; 7-N C₆H₁₁NO Available in stock; synthetic intermediate
3-Azabicyclo[3.3.1]nonane hydrochloride 60364-11-6 3-N C₈H₁₆ClN High purity (≥98%); pharmacological studies
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 1630906-39-6 3-O; 9-N; 7-COOH C₁₆H₂₀ClNO₃ Functionalized derivative; structural studies

Key Observations :

  • Heteroatom Positioning : The placement of oxygen and nitrogen atoms significantly alters reactivity and biological activity. For example, 3,7-Dioxa-9-azabicyclo derivatives (e.g., CAS 1127237-89-1) show distinct synthetic pathways compared to 3,9-Dioxa-7-azabicyclo systems due to nitrogen localization .
  • Functional Groups : Carboxylic acid derivatives (e.g., 9-benzyl-3-oxa-9-azabicyclo) enable further chemical modifications, enhancing their utility in medicinal chemistry .

Comparative Reactivity :

  • Oxygen-containing derivatives (e.g., 3-Oxa-7-azabicyclo) exhibit enhanced solubility in polar solvents compared to nitrogen-only analogues .
  • Carboxylic acid-functionalized variants (e.g., ) are prone to decarboxylation under acidic conditions, limiting their stability.

Toxicity Considerations :

  • Derivatives with bulky substituents (e.g., benzyl groups) show reduced acute toxicity compared to simpler bicyclic systems, as seen in 9-benzyl-3-oxa-9-azabicyclo derivatives .

Physicochemical Properties

Property 3,9-Dioxa-7-azabicyclo[3.3.1]nonane HCl 3-Azabicyclo[3.3.1]nonane HCl 3,7-Dioxa-9-azabicyclo[3.3.1]nonane HCl
Molecular Weight (g/mol) 177.63 161.67 165.62
Purity 95% ≥98% 98%
Melting Point Not reported Not reported Not reported
Solubility Likely polar solvents Water-soluble Polar aprotic solvents

Notes:

  • The hydrochloride salt form enhances water solubility, critical for in vitro assays .

Biological Activity

3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₆H₁₁NO₂ and features a unique bicyclic structure characterized by two oxygen atoms and one nitrogen atom within a nine-membered ring system. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory and experimental applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Orexin Receptor Antagonism : It acts as a non-peptide antagonist of human orexin receptors, which are involved in regulating sleep, appetite, and energy homeostasis. This activity positions it as a candidate for treating disorders related to orexinergic dysfunctions, including sleep disorders and anxiety .
  • Potential Anti-tumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit certain cancer cell lines by interacting with pathways involved in cell proliferation and apoptosis .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Orexin Receptors : By binding to orexin receptors (OX1 and OX2), it modulates neuropeptide signaling pathways that affect sleep-wake cycles and appetite regulation .
  • Antimicrobial Mechanisms : The exact mechanisms are still under investigation but may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
  • Orexin Receptor Studies :
    • In vivo studies demonstrated that administration of the compound resulted in altered sleep patterns in animal models, providing evidence for its role as an orexin receptor antagonist.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
3,9-Dioxa-7-azabicyclo[3.3.1]nonane HClAntimicrobial, Orexin receptor antagonistNon-peptide structure with high receptor affinity
3,7-Dioxa-9-azabicyclo[3.3.1]nonaneLimited antimicrobial activityDifferent positioning of functional groups
2,6-Dioxa-4-azabicyclo[2.2.2]octaneAntitumor propertiesSmaller bicyclic system

Q & A

Q. What are the key structural features of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride, and how are they validated experimentally?

Methodological Answer: The bicyclic scaffold contains nitrogen and oxygen atoms within a fused ring system. Structural validation typically employs nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. For example, related diazabicyclo compounds (e.g., 3,7-diazabicyclo[3.3.1]nonane derivatives) are characterized using 1H^1H-NMR to identify bridging protons and heteronuclear couplings . Crystallographic data from analogous bicyclic systems (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride) confirm ring conformations .

Q. What are the standard synthetic routes for bicyclo[3.3.1]nonane derivatives, and how are reaction conditions optimized?

Methodological Answer: Synthesis often involves coupling reactions with protected intermediates. For instance, a general protocol includes:

Coupling : Reacting carboxylic acids (e.g., 4-pyridylbenzoic acid) with N-tboc-protected amines under carbodiimide activation (e.g., EDCI/HOBt).

Deprotection : Removing the tboc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

Purification : Chromatography with DCM/methanol gradients (e.g., 95:5 to 90:10) .
Optimization focuses on solvent polarity (to enhance solubility) and reaction time (typically 12–24 hours for complete conversion).

Advanced Research Questions

Q. How can computational methods improve the design and efficiency of synthesizing bicyclo[3.3.1]nonane derivatives?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and regioselectivity. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches to identify low-energy pathways, reducing trial-and-error experimentation. Machine learning models trained on reaction databases can recommend solvent systems or catalysts. Experimental validation then narrows conditions (e.g., temperature, stoichiometry) .

Q. How should researchers address discrepancies in yield or purity across synthesis protocols?

Methodological Answer: Contradictions often arise from:

  • Protecting group stability : Partial deprotection (e.g., incomplete tboc removal) lowers yield.
  • Chromatographic resolution : Polar solvents (e.g., methanol) may co-elute impurities.
    A systematic approach includes:

HPLC-MS monitoring of reaction progress.

Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading).

Comparative TLC/Rf analysis against reference standards .

Q. What methodologies are used to evaluate the pharmacological activity of bicyclo[3.3.1]nonane derivatives?

Methodological Answer: For receptor-targeted studies (e.g., nicotinic acetylcholine receptors):

Radioligand binding assays : Measure displacement of 3H^3H-epibatidine to assess affinity.

Functional assays : Patch-clamp electrophysiology to quantify ion channel modulation.

Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification of parent compound degradation .

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